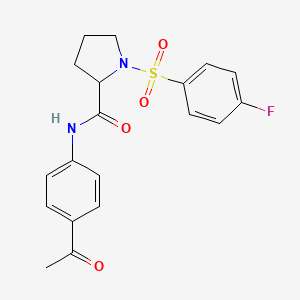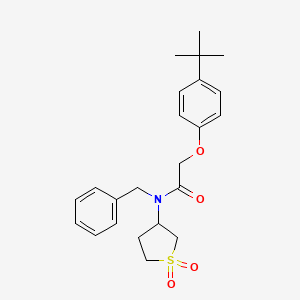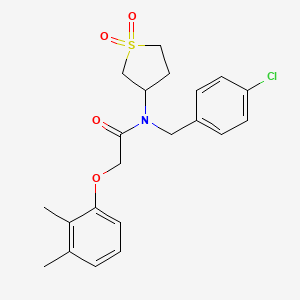![molecular formula C23H20F2N4O2 B11584193 7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11584193.png)
7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This step might involve the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the phenyl groups: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and catalysts.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Optimization of reaction conditions: Temperature, pressure, solvent, and catalyst concentration.
Scale-up processes: Ensuring that the reactions can be carried out on a large scale without compromising the quality of the product.
Purification techniques: Use of crystallization, chromatography, or other methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might involve:
Binding to a specific receptor or enzyme: Inhibiting or activating its function.
Modulation of signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.
Interaction with nucleic acids: Influencing gene expression or DNA replication.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Difluoromethylated compounds: Compounds with the difluoromethyl group attached to different scaffolds.
Carboxamide derivatives: Compounds with the carboxamide functional group but different core structures.
Uniqueness
“7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H20F2N4O2 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H20F2N4O2/c1-13-4-9-18(14(2)10-13)28-23(30)17-12-26-29-20(21(24)25)11-19(27-22(17)29)15-5-7-16(31-3)8-6-15/h4-12,21H,1-3H3,(H,28,30) |
InChI Key |
ANWPWFYSVKLLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Methylpyridin-2-yl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11584114.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11584121.png)
![(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide](/img/structure/B11584122.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11584125.png)
![N-(5-chloro-2-methoxyphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B11584127.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11584129.png)
![2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(naphthalen-1-yl)acetamide](/img/structure/B11584137.png)
![N-(3,5-dichlorophenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B11584154.png)


![(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11584168.png)

![(3E)-3-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11584177.png)
![ethyl 4-({[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11584183.png)
